molecular formula C28H20N2O8S B7734332 2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid

2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid

Cat. No.: B7734332
M. Wt: 544.5 g/mol
InChI Key: HKXZKOBGWRJRFX-UHFFFAOYSA-N
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Description

The compound 2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid (CAS: 457922-90-6, Molecular Formula: C₄₁H₂₈N₂O₆, Molecular Weight: 644.69 g/mol) is a structurally complex molecule featuring two benzoic acid moieties interconnected via sulfonyl and carbonyl linkages . Its core structure includes:

  • A central benzene ring substituted with a sulfonyl group (-SO₂-).
  • An aniline (phenylamine) group attached to the sulfonyl moiety, further functionalized with a 2-carboxybenzoyl (phthaloyl) substituent.
  • Terminal benzoic acid groups at both ends, contributing to its polar and acidic properties.

Properties

IUPAC Name

2-[[4-[4-[(2-carboxybenzoyl)amino]phenyl]sulfonylphenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O8S/c31-25(21-5-1-3-7-23(21)27(33)34)29-17-9-13-19(14-10-17)39(37,38)20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXZKOBGWRJRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Precursor Synthesis

The synthesis begins with 2-carboxybenzoyl chloride , which reacts with 4-aminobenzenesulfonic acid under basic conditions (e.g., pyridine or triethylamine) to form 4-[(2-carboxybenzoyl)amino]benzenesulfonic acid. This intermediate is critical for introducing the sulfonyl group.

Reaction conditions :

  • Solvent : Dimethylformamide (DMF) or dichloromethane.

  • Temperature : 0–5°C (to control exothermic reactions).

  • Yield : ~70–80% after recrystallization from ethanol.

Sulfonylation and Amide Bond Formation

The sulfonic acid intermediate undergoes sulfonylation with 4-nitroaniline in the presence of thionyl chloride (SOCl₂) to activate the sulfonic acid group. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) yields 4-[(2-carboxybenzoyl)amino]-N-(4-aminophenyl)benzenesulfonamide.

Key considerations :

  • Catalyst : Palladium on carbon (10% w/w) for nitro reduction.

  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent.

Final Coupling and Purification

The amine intermediate reacts with 2-carboxybenzoyl chloride a second time to form the target compound. The reaction is conducted in anhydrous tetrahydrofuran (THF) with 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) as coupling agents.

Optimized conditions :

  • Molar ratio : 1:1.2 (amine to acyl chloride).

  • Reaction time : 12–24 hours at room temperature.

  • Final purification : Acidic workup (pH 3–4) followed by recrystallization from acetic acid.

Reaction Conditions Optimization

Temperature and Solvent Effects

  • Molten-state synthesis : At 100–130°C, solvent-free reactions improve reaction rates and reduce byproducts.

  • Polar aprotic solvents : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.

Catalysts and Reagents

  • Coupling agents : DCC/HOBt systems achieve >90% amide bond formation efficiency.

  • Alternative catalysts : Zinc chloride (ZnCl₂) accelerates sulfonation at lower temperatures (50–60°C).

Industrial-Scale Production Techniques

Large-scale synthesis employs batch reactors with automated temperature and pH controls. Key advancements include:

  • Continuous-flow systems : For sulfonation and amidation steps, reducing reaction times by 40%.

  • In-line analytics : HPLC monitoring ensures intermediate purity ≥98% before proceeding to subsequent steps.

Comparative Analysis of Alternative Methods

MethodYield (%)Purity (%)Key Advantage
Molten-state8599Low solvent use, high efficiency
Solution-phase7897Better control of stoichiometry
Microwave-assisted8298Reduced reaction time (2–4 hours)

Quality Control and Characterization

Critical analyses :

  • HPLC : Retention time ~8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

  • NMR : Characteristic peaks at δ 12.8 (COOH), δ 8.1–7.3 (aromatic protons).

  • Mass spectrometry : Molecular ion peak at m/z 493.4 [M+H]⁺ confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the benzoic acid backbone with sulfonyl/carbonyl-aniline linkages but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Comparative Analysis of Structural Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic/Functional Notes Evidence ID
Target Compound (457922-90-6) C₄₁H₂₈N₂O₆ 644.69 - 2-carboxybenzoyl
- Sulfonyl-aniline linkage
Potential antibacterial activity (inferred from analogs)
Phthalylsulfathiazole (85-73-0) C₁₆H₁₃N₃O₅S₂ 403.42 - Thiazolylamino group Intestinal antibacterial agent
Phthalylsulfacetamide (N/A) C₁₆H₁₅N₃O₆S 401.38 - Acetylamino group Antibacterial (Enterocid, Talecid)
2-{[4-(Diethylamino)anilino]carbonyl}benzoic Acid (27750-92-1) C₁₈H₂₀N₂O₃ 312.36 - Diethylamino group No documented therapeutic use; high lipophilicity
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)benzoic Acid (945185-45-5) C₁₇H₁₆N₂O₄ 312.32 - Ethylamino group Unspecified applications; moderate polarity
2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic Acid (940527-24-2) C₁₉H₂₀N₂O₅ 356.40 - 3-Methoxypropyl group Intermediate in drug synthesis

Research Findings and Functional Insights

Antibacterial Activity
  • Phthalylsulfathiazole and phthalylsulfacetamide are clinically used to treat gastrointestinal infections due to their localized action in the intestines. Their sulfonyl groups likely inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
  • The target compound shares the sulfonyl-aniline-benzoic acid framework, suggesting similar mechanisms of action. However, its larger molecular weight (644.69 vs. ~400 g/mol in analogs) may reduce bioavailability, necessitating formulation optimization .
Physicochemical Properties
  • Acidity : All analogs possess carboxylic acid groups (pKa ~2-4), promoting ionization at physiological pH and influencing protein-binding or excretion profiles .

Biological Activity

2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid, a complex benzoic acid derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H20N2O8S\text{C}_{28}\text{H}_{20}\text{N}_{2}\text{O}_{8}\text{S}, with a molecular weight of 540.53 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including carboxylic acid, sulfonamide, and amide functionalities.

Biological Activity Overview

Research indicates that compounds related to benzoic acids often exhibit a range of biological activities. The activities reported for similar compounds include:

  • Antimicrobial : Inhibition of bacterial growth.
  • Antioxidant : Scavenging free radicals.
  • Antiproliferative : Inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound may interact with various proteins involved in cellular signaling and metabolism.
  • Enzyme Modulation : It has been shown to modulate the activity of enzymes such as cathepsins and proteasomes, which are crucial for protein degradation pathways .
  • Cell Cycle Regulation : Some studies suggest that benzoic acid derivatives can influence cell cycle progression, potentially leading to apoptosis in cancer cells.

1. Antiproliferative Activity

A study evaluated the antiproliferative effects of benzoic acid derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC50 values in the micromolar range. The compound's ability to induce apoptosis was also noted, suggesting a potential role in cancer therapy .

2. Enzyme Inhibition

In a comparative study, the compound was tested for its ability to inhibit cathepsins B and L. The results showed that it significantly enhanced the activity of these enzymes at specific concentrations (5 µM), indicating its potential as a modulator of proteolytic pathways involved in cellular homeostasis .

3. Antioxidant Properties

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. It demonstrated considerable free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Data Tables

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AntioxidantSignificant DPPH radical scavenging
AntiproliferativeIC50 values in micromolar range
Enzyme ModulationEnhanced cathepsin activity

Q & A

Q. What ecological impacts should be considered during large-scale synthesis?

  • Environmental Assessment :
  • Waste Streams : Quantify aromatic byproducts (e.g., nitro derivatives) using EPA-compliant GC-MS protocols .
  • Biodegradation : Test microbial degradation in soil/water models to evaluate persistence .

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